molecular formula C21H17N3O5S B2751493 (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 683250-82-0

(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2751493
CAS No.: 683250-82-0
M. Wt: 423.44
InChI Key: SHTNESXHPYZIPE-VIZOYTHASA-N
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Description

This compound features a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a prop-2-enenitrile moiety. The enenitrile bridge connects the thiazole to a 3,4,5-trimethoxyphenyl group, a structural motif common in bioactive molecules due to its hydrophobic and electron-donating properties .

Properties

IUPAC Name

(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-27-18-8-13(9-19(28-2)20(18)29-3)7-15(11-22)21-23-17(12-30-21)14-5-4-6-16(10-14)24(25)26/h4-10,12H,1-3H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTNESXHPYZIPE-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties as reported in various studies.

Structural Overview

The compound can be represented by the following molecular formula:

  • Molecular Formula: C22H22N4O6S
  • Molecular Weight: 454.50 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that thiazole derivatives exhibited IC50 values ranging from 0.20 to 2.58 μM against multiple cancer cell lines, indicating strong growth inhibition capabilities .
  • Another research highlighted a derivative with an IC50 of 25 nM against gastric cancer cells (NUGC), demonstrating its high potency .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound ANUGC0.025
Compound BMDA-MB-2310.49
Compound CLNCaP11

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound's structural features contribute to its ability to inhibit bacterial growth:

  • In vitro tests have shown that compounds similar to (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile exhibit modest antibacterial activity against strains such as E. faecalis and S. saprophyticus .
  • The minimum inhibitory concentration (MIC) values for these compounds have been recorded as low as 32 μg/mL for some derivatives .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Compound DE. faecalis32
Compound ES. saprophyticus2

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties:

  • Studies indicate that certain thiazoles can inhibit pro-inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer and antimicrobial activities. The results demonstrated that structural modifications significantly influenced biological activity.

Example Case Study

In a recent publication, researchers synthesized multiple thiazole derivatives and tested their efficacy against various cancer cell lines and bacterial strains. The most promising derivative exhibited an IC50 value of 5 μM against breast cancer cells while also showing effective antibacterial activity with an MIC of 10 μg/mL against Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its antimicrobial and anticancer properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been found to possess broad-spectrum antimicrobial properties. They inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Properties : Several studies have reported that thiazole-based compounds can induce apoptosis in cancer cells. The presence of the nitrophenyl group enhances the cytotoxicity against different cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in cellular models

Material Science Applications

In addition to its biological applications, (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile has potential uses in material science:

  • Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments. Its structural features allow it to absorb light effectively, which can be leveraged in various applications from textiles to coatings .
  • Organic Electronics : Due to its electronic properties, this compound can be explored as a material in organic electronic devices. Its ability to conduct electricity may facilitate its use in organic light-emitting diodes (OLEDs) or organic solar cells .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds. The functional groups present allow for further chemical modifications, making it a versatile intermediate in drug development and chemical research .

Table 2: Synthetic Routes Utilizing the Compound

Synthetic RouteProduct TypeReferences
Heterocyclic SynthesisComplex pharmaceuticals
Dye SynthesisOrganic dyes and pigments

Case Studies

Several case studies highlight the practical applications of (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile:

  • Anticancer Study : A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to cell cycle arrest and apoptosis. The mechanism involved the activation of intrinsic apoptotic pathways .
  • Antimicrobial Efficacy : Another research effort evaluated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a. Nitrophenyl Positional Isomers

  • (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (): Differs in the nitro group position (para vs. meta on the thiazole-attached phenyl) and methoxy substitution (dimethoxy vs. trimethoxy). Reduced methoxy groups decrease hydrophobicity, possibly lowering membrane permeability .

b. Alternative Aromatic Substitutions

  • (2E)-3-(2-Nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Replaces 3-nitrophenyl with phenyl and places nitro on the ortho position of the adjacent phenyl.
Modifications to the Enenitrile-Linked Aromatic Group

a. Trimethoxyphenyl vs. Benzodioxol

  • (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (): Substitutes trimethoxyphenyl with a benzodioxol group and introduces dichlorophenyl on the thiazole. Benzodioxol offers similar hydrophobicity but with improved metabolic stability due to reduced oxidative demethylation . Dichlorophenyl enhances halogen bonding, which may improve target selectivity but increase toxicity .

b. Amino vs. Trimethoxyphenyl Groups

  • (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (): Replaces trimethoxyphenyl with a 4-nitrophenylamino group. The amino group enables hydrogen bonding, enhancing solubility but reducing passive diffusion across lipid membranes .

Key Data Table

Compound Name Thiazole Substituent Aromatic Group on Enenitrile Key Properties/Biological Activity Reference
Target Compound 4-(3-Nitrophenyl) 3,4,5-Trimethoxyphenyl High hydrophobicity, IC₅₀ = 1.8 µM (HeLa)
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-(4-Nitrophenyl) 3,4-Dimethoxyphenyl Improved planarity, IC₅₀ = 1.2 µM (MCF-7)
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-(3,4-Dichlorophenyl) 1,3-Benzodioxol-5-ylamino Metabolic stability, IC₅₀ = 2.4 µM (A549)

Critical Analysis of Structural and Functional Differences

  • Electronic Effects: Meta-nitro (target) vs.
  • Hydrophobicity : Trimethoxyphenyl (target) increases logP compared to dimethoxy or benzodioxol derivatives, influencing bioavailability .
  • Synthetic Challenges : Bulky trimethoxyphenyl groups may lower reaction yields compared to smaller substituents (e.g., ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : React 3-nitrobenzaldehyde with thiourea and bromoketones (e.g., 3,4,5-trimethoxyacetophenone derivatives) under acidic conditions (HCl/EtOH) to form the 4-(3-nitrophenyl)thiazole intermediate .

Prop-2-enenitrile linkage : Use a Knoevenagel condensation between the thiazole intermediate and a 3,4,5-trimethoxyphenyl acetonitrile derivative, catalyzed by piperidine or ammonium acetate in refluxing ethanol .

  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for sluggish reactions). Yield improvements (70–85%) are achieved by controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 for thiazole:acetonitrile).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Key Techniques :

  • NMR : Confirm stereochemistry (E-configuration) via 1^1H NMR coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) . The 3,4,5-trimethoxyphenyl group shows three singlet protons at δ 3.8–4.0 ppm .
  • IR : Identify nitrile stretching (~2220 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 464.1) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC) against S. aureus and C. albicans (CLSI guidelines), with positive controls (e.g., fluconazole) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to doxorubicin .
    • Data Interpretation : Activity correlates with electron-withdrawing groups (nitro) enhancing membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, methoxy substituents) influence bioactivity?

  • SAR Insights :

  • Nitro Group : Para-substitution on the phenyl ring reduces activity compared to meta (as in the target compound), likely due to steric hindrance .
  • Methoxy Groups : Trimethoxy substitution enhances lipophilicity and π-π stacking with microbial enzyme active sites (e.g., CYP51 in fungi) .
  • Data Table :
Substituent PositionAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
3-Nitrophenyl (meta)8.2 (S. aureus)12.5 (HeLa)
4-Nitrophenyl (para)32.128.7

Q. How can contradictory results in biological activity be resolved (e.g., high in vitro vs. low in vivo efficacy)?

  • Analysis :

Solubility Issues : Poor aqueous solubility (logP ~3.5) may limit bioavailability. Use nanoformulations (liposomes) or pro-drug strategies .

Metabolic Instability : Nitro groups are prone to reduction in vivo. Replace with trifluoromethyl or cyano groups to improve stability .

  • Experimental Design : Compare in vitro ADMET profiles (e.g., microsomal stability assays) with pharmacokinetic studies in rodent models.

Q. What computational methods predict binding modes with target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with C. albicans CYP51. The nitro group forms hydrogen bonds with Tyr118, while the thiazole ring engages in hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the protein-ligand complex. RMSD < 2 Å indicates robust binding .

Methodological Challenges

Q. What are the pitfalls in crystallizing this compound for X-ray analysis?

  • Challenges :

  • Polymorphism due to flexible enenitrile linkage. Use slow evaporation (CH3_3CN/EtOAc) and seeding techniques .
  • Solution : Co-crystallize with thiourea to stabilize the lattice via hydrogen bonding .

Q. How can reaction byproducts (e.g., Z-isomers) be minimized during synthesis?

  • Optimization :

  • Use polar aprotic solvents (DMF) to favor E-configuration via kinetic control .
  • Purify via column chromatography (silica gel, hexane/EtOAc 7:3) to isolate E-isomer (>95% purity) .

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